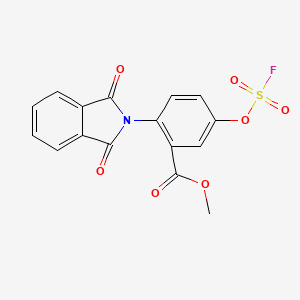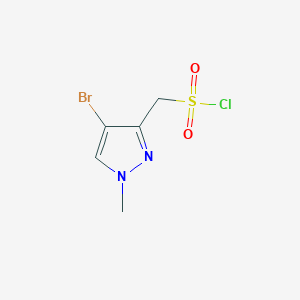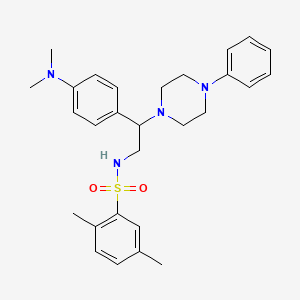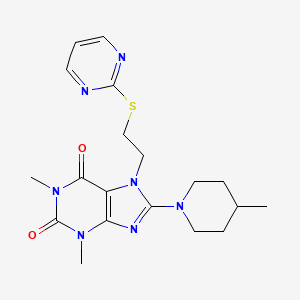
Methyl 2-(1,3-dioxoisoindol-2-yl)-5-fluorosulfonyloxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(1,3-dioxoisoindol-2-yl)-5-fluorosulfonyloxybenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Methyl 2-(1,3-dioxoisoindol-2-yl)-5-fluorosulfonyloxybenzoate is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that Methyl 2-(1,3-dioxoisoindol-2-yl)-5-fluorosulfonyloxybenzoate can induce apoptosis, or programmed cell death, in cancer cells. Additionally, the compound has been found to have anti-inflammatory effects and may be useful in the treatment of certain inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl 2-(1,3-dioxoisoindol-2-yl)-5-fluorosulfonyloxybenzoate in lab experiments is its fluorescent properties, which make it useful as a probe for the detection of metal ions. Additionally, the compound has shown promising anti-cancer activity in vitro. However, the limitations of the compound include its limited solubility in aqueous solutions and its potential toxicity.
Zukünftige Richtungen
There are several potential future directions for the study of Methyl 2-(1,3-dioxoisoindol-2-yl)-5-fluorosulfonyloxybenzoate. One area of interest is the development of new materials for organic electronics, as the compound has shown promise in this field. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential use as an anti-cancer agent. Finally, the development of new synthesis methods for the compound may also be an area of future research.
Synthesemethoden
The synthesis of Methyl 2-(1,3-dioxoisoindol-2-yl)-5-fluorosulfonyloxybenzoate involves the reaction of 2-amino-3-nitrobenzoic acid with 1,3-dioxoisoindoline-2-carboxylic acid in the presence of thionyl chloride. The resulting compound is then reacted with sodium fluoride and methyl chloroformate to obtain the final product.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(1,3-dioxoisoindol-2-yl)-5-fluorosulfonyloxybenzoate has been found to have potential applications in various fields of scientific research. It has been studied as a fluorescent probe for the detection of metal ions, as well as a potential anti-cancer agent. Additionally, the compound has been investigated for its use in the development of new materials for organic electronics.
Eigenschaften
IUPAC Name |
methyl 2-(1,3-dioxoisoindol-2-yl)-5-fluorosulfonyloxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO7S/c1-24-16(21)12-8-9(25-26(17,22)23)6-7-13(12)18-14(19)10-4-2-3-5-11(10)15(18)20/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGJVPATOBKGBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)OS(=O)(=O)F)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(3-chloro-4-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2672992.png)
![3,3-Dimethyl-2-[(trimethylsilyl)oxy]butanenitrile](/img/structure/B2672997.png)




![N-(4-ethylphenyl)-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2673005.png)

![(Z)-2-Cyano-3-[3-(difluoromethoxy)-4-methoxyphenyl]-N-(3-methoxyphenyl)prop-2-enamide](/img/structure/B2673007.png)

![N-(furan-2-ylmethyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2673011.png)

![(Z)-ethyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2673013.png)
